[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Description
This compound is a piperidine-based carbamic acid benzyl ester derivative featuring a branched-chain (S)-2-amino-3-methyl-butyryl substituent. The stereochemistry at the piperidine and amino acid moieties (S-configuration) is critical for its biological interactions .
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(13-23)24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWWVXBVAGEQJB-GGYWPGCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, the following steps are typically involved:
Begin with the preparation of the piperidine intermediate, starting from readily available piperidine derivatives.
Introduce the cyclopropyl group via a cyclopropanation reaction, often using reagents such as diazomethane or simmons–smith reagents.
Synthesize the [1-((S)-2-Amino-3-methyl-butyryl) group using classical peptide synthesis techniques, ensuring stereochemical control for the S-enantiomer.
Couple the intermediate products through a carbamate formation reaction, utilizing reagents such as phosgene or its derivatives.
Industrial Production Methods: Industrial-scale production involves optimizing the aforementioned synthetic route with a focus on yield, purity, and cost-effectiveness. This often includes:
Use of flow chemistry for continuous synthesis.
Purification techniques such as crystallization or chromatography.
Scaling reactions to use industrial-grade solvents and reagents.
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the piperidine ring .
- Coupling with the cyclopropyl group .
- Carbamate formation through reaction with benzyl amine .
These steps require careful control of reaction conditions to maximize yield and purity. The compound can also be modified to produce various derivatives that may exhibit different pharmacological profiles.
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
Neurological Disorders
Due to its structural similarity to neurotransmitters, this compound has potential applications in developing drugs targeting neurological disorders such as anxiety, depression, and schizophrenia. Its ability to interact with specific receptors or enzymes involved in neurotransmission is of particular interest.
Anticancer Research
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells. Further research is needed to explore the specific mechanisms by which this compound may exert such effects.
Pain Management
Given its potential interaction with pain pathways, this compound could be investigated as a novel analgesic agent. Its unique structure may allow it to modulate pain perception effectively.
Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester at various neurotransmitter receptors. Results indicated a significant binding affinity for serotonin receptors, suggesting its potential as an antidepressant.
Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives of this compound inhibited the proliferation of specific cancer cell lines by inducing cell cycle arrest. Further studies are warranted to evaluate its efficacy in vivo.
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-benzyl carbamate | Piperidine ring; cyclopropyl group | Potential antidepressant |
| Piperine | Piperidine ring; alkaloid | Antioxidant, anti-inflammatory |
| Baclofen | GABA derivative; piperidine-like structure | Muscle relaxant, anti-spastic |
| Pregabalin | Gabapentinoid; similar amine structure | Anticonvulsant, analgesic |
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. These interactions often involve hydrogen bonding, van der Waals forces, or covalent bonding.
Mechanistic Pathways: Includes inhibition of enzyme activity, alteration of receptor signaling, or modification of biochemical pathways.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below summarizes structural differences between the target compound and its closest analogs:
Physicochemical and Pharmacokinetic Properties
- Stereochemical Impact : The (S)-configuration in the target compound contrasts with the (R)-isomer in , which may lead to divergent binding affinities in chiral biological targets (e.g., proteases or GPCRs).
- Metabolic Stability : The cyclopropyl group in the target and confers resistance to oxidative metabolism compared to methyl () or ethyl () substituents.
Biological Activity
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, also known by its CAS number 1181267-36-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives and is characterized by a unique structural configuration that may influence its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 373.49 g/mol. Its structure includes a piperidine ring, cyclopropyl group, and carbamic acid moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H31N3O3 |
| Molecular Weight | 373.49 g/mol |
| CAS Number | 1181267-36-6 |
| Synonyms | Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(cyclopropyl)carbamate |
Biological Activity
The biological activity of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester can be categorized into several key areas:
1. Cholinesterase Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission by hydrolyzing acetylcholine, thus regulating synaptic transmission.
In a study examining various derivatives, it was found that certain piperidine-based compounds demonstrated significant inhibition of AChE and BChE, suggesting that [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester could potentially act as a cholinesterase inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors are therapeutically beneficial .
2. Antagonistic Activity on Chemokine Receptors
The compound's structural features may also allow it to interact with chemokine receptors. Studies on related piperidine compounds have shown that modifications can lead to potent antagonism at CC chemokine receptors, particularly CCR3. This mechanism could be explored for therapeutic applications in inflammatory conditions .
3. Potential Antioxidant Properties
There is emerging evidence suggesting that piperidine derivatives may possess antioxidant properties due to their ability to scavenge free radicals and inhibit oxidative stress pathways. This property could contribute to neuroprotective effects and warrant further investigation in the context of oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the pharmacological potential of similar compounds:
- Study on Cholinesterase Inhibition : A series of piperidine derivatives were synthesized and evaluated for their AChE and BChE inhibitory activities. The most potent derivatives showed IC50 values in the nanomolar range, indicating strong inhibition compared to standard drugs .
- Chemokine Receptor Antagonism : Research focused on N-(ureidoalkyl)-benzyl-piperidines demonstrated that structural modifications led to enhanced binding affinity and functional antagonism at CCR3, providing insights into the design of new anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
